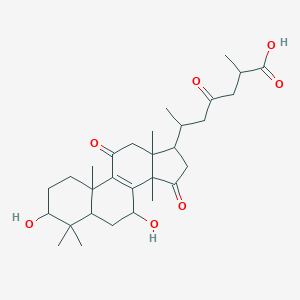

Acide ganodérique B

Vue d'ensemble

Description

Ganoderic acid B is a triterpenoid that has been found in G. lucidum and has diverse biological activities. It inhibits HIV-1 protease with an IC50 value of 0.17 mM. Ganoderic acid B is cytotoxic to HepG2 and Caco-2 cells (IC50s = 0.65 and 0.36 mg/ml, respectively). It inhibits acetic acid-induced writhing in mice by 48.3% when administered at a dose of 5 mg/kg.

Ganoderic acid b, also known as ganoderate b, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Ganoderic acid b is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, ganoderic acid b is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, ganoderic acid b can be found in mushrooms. This makes ganoderic acid b a potential biomarker for the consumption of this food product.

Applications De Recherche Scientifique

Activités pharmacologiques

Les acides ganodériques (GA) sont un type de triterpénoïdes de type lanostane fortement oxygénés qui sont responsables des activités pharmacologiques de Ganoderma lucidum . Ils ont été étudiés pour leurs activités biologiques, notamment leurs fonctions antibactériennes, antivirales, antitumorales, anti-VIH-1, antioxydantes et de réduction du cholestérol .

Effets thérapeutiques sur les maladies humaines

Les acides ganodériques sont l'un des métabolites secondaires importants acquis à partir de Ganoderma lucidum avec une large gamme d'activités pharmacologiques et d'effets thérapeutiques sur les maladies humaines . Ils constituent une ressource précieuse pour le développement de nouveaux médicaments .

Biosynthèse

Les acides ganodériques sont biosynthétisés par G. lucidum en utilisant la voie du mévalonate (MVP) selon des études biogénétiques antérieures et des expériences de traçage isotopique . Des enzymes significatives associées à la voie ont été découvertes grâce à la biologie moléculaire avancée, ce qui a permis de faire la lumière sur la régulation de la biosynthèse des GA .

Hyperproduction

L'élucidation des mécanismes de régulation de la biosynthèse des GA a suscité un intérêt accru de la part des scientifiques et a justifié l'émergence de diverses stratégies pour contrôler la production ainsi que pour augmenter le rendement . À cet égard, nous discutons d'idées importantes sur la régulation environnementale et génétique de la biosynthèse des GA .

Diversification

L'ampleur des différents types de GA isolés avec différentes bioactivités réitère la nécessité de déterminer la base de la diversification . Nous explorons des voies viables pour l'hyperproduction des GA et les défis liés à l'élucidation de la diversification des GA

Mécanisme D'action

Target of Action

Ganoderic acid B, a triterpene compound isolated from Ganoderma lucidum , has been identified to target several proteins and pathways. It acts as a telomerase inhibitor, inhibiting the activation of Epstein-Barr virus (EBV) antigens . Additionally, it is a moderate inhibitor of HIV-1 protease .

Mode of Action

The mode of action of Ganoderic acid B is primarily through its interaction with its targets. As a telomerase inhibitor, it prevents the activation of EBV antigens, thereby potentially reducing the proliferation of EBV-infected cells . As an HIV-1 protease inhibitor, it may interfere with the life cycle of the HIV virus, preventing the maturation of viral proteins and the production of infectious viral particles .

Biochemical Pathways

Ganoderic acid B is a product of the mevalonate pathway . The initial substrate, acetyl-coenzyme A (Acetyl-CoA), is condensed by acetyl-CoA acetyltransferase (AACT) to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced by 3-hydroxy-3-methylglutaryl CoA reductase (HMGR) to produce mevalonate . This pathway is crucial for the biosynthesis of triterpenes, including Ganoderic acid B .

Result of Action

The molecular and cellular effects of Ganoderic acid B’s action are primarily related to its inhibitory effects on telomerase and HIV-1 protease . These actions could potentially lead to a reduction in the proliferation of EBV-infected cells and the production of infectious HIV viral particles, respectively .

Action Environment

The production of Ganoderic acid B is influenced by various environmental factors. For instance, the biosynthesis of Ganoderic acids in Ganoderma lucidum is regulated by environmental and genetic factors . The producing mushroom requires specific cultivation conditions for optimal production . Understanding these factors can help optimize the production of Ganoderic acid B and potentially influence its action, efficacy, and stability.

Analyse Biochimique

Biochemical Properties

Ganoderic acid B plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, ganoderic acid B inhibits the activation of Epstein-Barr virus (EBV) antigens by acting as a telomerase inhibitor . Additionally, it has been shown to moderately inhibit HIV-1 protease, thereby affecting viral replication . These interactions highlight the compound’s potential in antiviral therapies.

Cellular Effects

Ganoderic acid B exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, ganoderic acid B has been found to induce apoptosis in cancer cells by regulating the expression of apoptosis-related genes and proteins . It also affects cell signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation .

Molecular Mechanism

The molecular mechanism of ganoderic acid B involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, ganoderic acid B inhibits the activity of certain cytochrome P450 enzymes involved in the biosynthesis of sterols . This inhibition affects the production of sterols, which are essential components of cell membranes and precursors for steroid hormones.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ganoderic acid B change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that ganoderic acid B remains stable under specific conditions, maintaining its bioactivity over extended periods . Prolonged exposure to environmental factors such as light and temperature can lead to its degradation, reducing its efficacy .

Dosage Effects in Animal Models

The effects of ganoderic acid B vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anti-tumor activities . At higher doses, ganoderic acid B can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

Ganoderic acid B is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized through the mevalonate pathway, which is responsible for the biosynthesis of terpenoids . This pathway involves multiple steps, including the conversion of acetyl-CoA to mevalonate and the subsequent formation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) . These intermediates are further processed to produce ganoderic acid B and other related compounds.

Propriétés

IUPAC Name |

(2R,6R)-6-[(3S,5R,7S,10S,13R,14R,17R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18-19,21-22,32,34H,8-14H2,1-7H3,(H,36,37)/t15-,16-,18-,19+,21+,22+,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWPLEHFGBRFRKI-NBCWKOIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)C[C@@H](C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20903983 | |

| Record name | Ganoderic acid B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20903983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81907-61-1 | |

| Record name | Ganoderic acid B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81907-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ganoderic acid B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081907611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ganoderic acid B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20903983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GANODERIC ACID B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV74TFJ3IS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

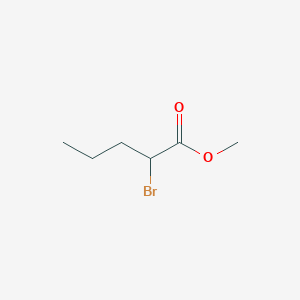

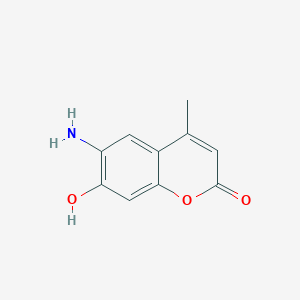

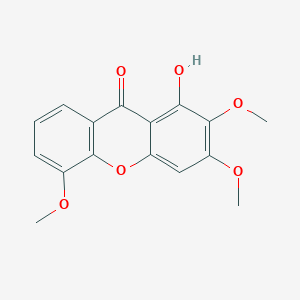

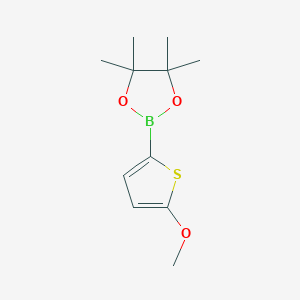

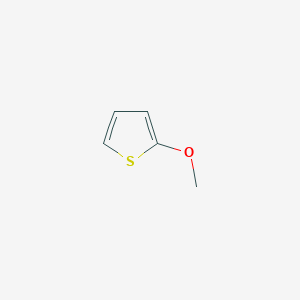

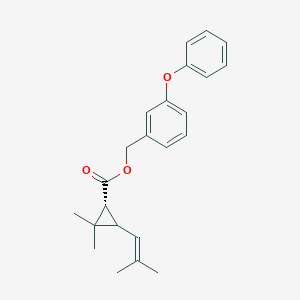

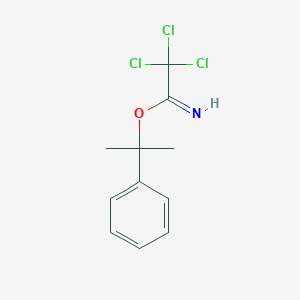

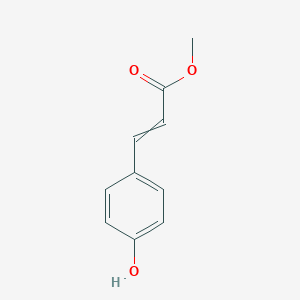

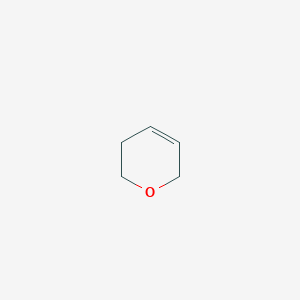

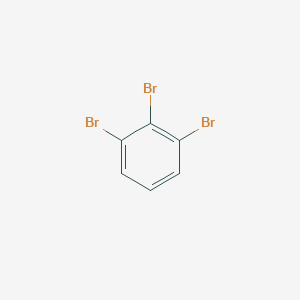

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-propenoic Acid Methyl Ester](/img/structure/B42105.png)

![(2S)-2-Phenyl-2-[(2S)-piperidin-2-yl]acetamide](/img/structure/B42108.png)

![(19S)-8-[(Dimethylamino)methyl]-19-ethyl-7,12,19-trihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B42117.png)